N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide
Description
N-[4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a methoxy group at position 2 and a 4-acetylpiperazinyl group at position 4 (Figure 1).
Properties
Molecular Formula |
C15H21N3O3 |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C15H21N3O3/c1-11(19)16-14-5-4-13(10-15(14)21-3)18-8-6-17(7-9-18)12(2)20/h4-5,10H,6-9H2,1-3H3,(H,16,19) |
InChI Key |
VINHWUSUYGUONA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide typically involves the alkylation of corresponding amines with alkylating reagents. One common method involves the reaction of 4-acetylpiperazine with 2-methoxyphenylacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. In the case of its anticonvulsant activity, the compound is believed to bind to neuronal voltage-sensitive sodium channels, thereby modulating their activity and reducing the likelihood of seizure occurrence . The exact molecular pathways involved in its antimicrobial activity are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Comparison with Similar Compounds
Analgesic and Anti-inflammatory Analogs
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)
This compound () substitutes the acetylpiperazine in the target molecule with a methylpiperazinyl sulfonyl group. It exhibits analgesic activity comparable to paracetamol, attributed to the sulfonyl group’s electron-withdrawing properties and enhanced receptor binding . The absence of a methoxy group in Compound 35 suggests that substituent positioning critically influences activity.N-(4-{2-Hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy}phenyl)acetamide
This analog () incorporates a methoxyphenyl-piperazine linked via a hydroxypropoxy chain. The extended spacer may improve blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies .
Anticancer Agents
Quinazoline Sulfonyl Acetamides (Compounds 38–40)
These derivatives () replace the acetylpiperazine with quinazoline sulfonyl groups. Compound 40 (morpholine-substituted) showed potent activity against HCT-116 and MCF-7 cancer cells, highlighting the importance of heterocyclic substituents in cytotoxicity .- 2-{2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1(4H)-yl}-N-(4-methylphenyl)acetamide This compound () shares the acetylpiperazine motif but attaches it to a pyridinone ring. The pyridinone core may enhance DNA intercalation, a mechanism absent in the target compound, suggesting divergent anticancer pathways .
Antimicrobial and Antifungal Derivatives
Benzo[d]thiazol Sulfonyl Piperazine Acetamides (Compounds 47–50)
These analogs () feature benzo[d]thiazol sulfonyl groups, which confer gram-positive antibacterial and antifungal activity. The sulfonyl group’s polarity contrasts with the acetyl group in the target compound, likely altering membrane permeability .- However, nitro groups are metabolically unstable, a limitation avoided in the acetylpiperazine design of the target compound .
Structural and Functional Group Analysis
Key Observations:
Piperazine Modifications : Acetylation (target compound) vs. sulfonylation (Compound 35) alters solubility and target selectivity.
Substituent Positioning : Methoxy groups at position 2 (target) vs. position 4 (Compound 12) influence electronic effects and binding affinity.
Heterocyclic Additions: Pyridinone () or quinazoline () cores introduce planar regions for DNA/protein interaction, absent in the phenyl-only target.
Biological Activity
N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticonvulsant and antimicrobial agent. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H21N3O3, with a molecular weight of 291.35 g/mol. The compound features an acetylpiperazine moiety linked to a methoxy-substituted phenyl group, which contributes to its unique pharmacological profile.
Anticonvulsant Properties
Research indicates that this compound exhibits significant anticonvulsant properties. It is believed to interact with neuronal voltage-sensitive sodium channels, modulating their activity and thereby reducing seizure susceptibility. In preclinical studies, the compound demonstrated effectiveness in various seizure models, suggesting its potential as a therapeutic agent for epilepsy.
Antimicrobial Activity
In addition to its anticonvulsant effects, this compound has shown promising antimicrobial activity. Studies have evaluated its efficacy against several bacterial strains, revealing that it possesses significant inhibitory effects. The minimum inhibitory concentration (MIC) values were reported in the range of 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .
Comparative Analysis with Similar Compounds
The following table compares this compound with other structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Contains piperazine and phenyl groups | Anticonvulsant |
| 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide | Similar piperazine structure with methyl substitution | Anticancer properties |
| 4-(4-(2-methoxyphenyl)piperazin-1-yl)butanamide | Piperazine ring with methoxy substitution | Antidepressant activity |
| This compound | Acetylpiperazine moiety linked to methoxy-substituted phenyl group | Anticonvulsant and antimicrobial |
This comparison highlights the unique structural features of this compound that contribute to its distinct biological activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticonvulsant Efficacy : A study conducted on various animal models demonstrated that the compound effectively reduced seizure frequency and duration compared to control groups, indicating its potential for further development as an anticonvulsant medication.
- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial properties of this compound against multiple bacterial strains. Results showed that it not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for treating chronic infections .
- Mechanism of Action : Research focusing on the interaction with sodium channels revealed that this compound could stabilize the inactive state of these channels, thereby exerting its anticonvulsant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
